molecular formula C19H20O4 B143979 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene CAS No. 63644-68-8

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene

Cat. No. B143979
CAS RN: 63644-68-8
M. Wt: 312.4 g/mol
InChI Key: NUITXMZDWYBZLK-YDFGWWAZSA-N
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Description

The compound 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is a chemical of interest due to its various applications and properties. It is related to a family of compounds that exhibit photophysical properties, mesomorphism, and potential biological activities such as cytotoxicity against cancer cells . The compound and its derivatives have been synthesized and evaluated for different applications, including their use in liquid crystal technology and as potential therapeutic agents .

Synthesis Analysis

The synthesis of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene and its derivatives involves various chemical reactions. For instance, aminomethyl derivatives of the compound have been synthesized and designed as new cytotoxins . Additionally, the compound has been synthesized through a general and straightforward total synthesis starting from 4-methoxycinnamic acid . The Knoevenagel reaction has been employed to synthesize related phenylene vinylene oligomers, which are highly photoluminescent .

Molecular Structure Analysis

The molecular structure of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene has been characterized using different techniques. Single-crystal X-ray diffraction has been used to determine the crystal structure of related compounds, revealing details such as space group, unit cell parameters, and intermolecular interactions . Computational studies have also been performed to obtain optimized stable molecular structures and investigate electronic transitions .

Chemical Reactions Analysis

The compound exhibits divergent reactivity depending on the electron-transfer conditions employed. For example, a related compound, 1,3-Bis(4-methoxyphenyl)cyclohexane-1,3-diyl cation radical, shows different products when generated by photoinduced electron transfer versus one-electron oxidant . This indicates the potential for diverse chemical reactions involving 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene under varying conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene derivatives have been investigated through various studies. Differential scanning calorimetry and polarized optical microscopy have been used to investigate transition temperatures and phase characterization . Spectroscopic evaluations, including FT-IR and FT-NMR, have been conducted to provide a detailed investigation of the compounds . The nonlinear optical properties of related compounds have also been studied, indicating potential applications in optical devices .

Scientific Research Applications

Nonlinear Optical Properties

A study by Shettigar et al. (2006) explored the nonlinear optical parameters of bis-chalcone derivatives, including a variant of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene. They found these compounds to exhibit significant nonlinear optical properties, with potential applications as optical limiting materials due to two-photon absorption phenomena (Shettigar et al., 2006).

Antitumor Properties

Research by Ö. Yerdelen et al. (2015) synthesized aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, demonstrating their potential as cytotoxins with tumor-selectivity (Ö. Yerdelen et al., 2015). Another study focused on the synthesis and evaluation of these derivatives' cytotoxic activities, further emphasizing their potential in cancer therapy (Quincoces Suarez et al., 2010).

Photoinitiation Ability

Novikova et al. (2002) investigated the photoinitiation ability of pentaaza-1,4-dienes, including a compound structurally similar to 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene, in radical polymerization of vinyl monomers. They found these compounds to exhibit high initiation capacity, suggesting their utility in material science and polymer chemistry (Novikova et al., 2002).

Thermal Decomposition Kinetics

Manikandan et al. (2016) studied the thermal decomposition kinetics of chalcones, including a variant of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one. This research provides insights into the stability and decomposition mechanisms of such compounds, relevant to their application in various industrial processes (Manikandan et al., 2016).

Hypoglycemic Activity

K Das et al. (2016) evaluated synthetic analogs of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one for their hypoglycemic effects in diabetic rats, indicating potential applications in diabetes management (K Das et al., 2016).

Safety And Hazards

The compound has been evaluated for its cytotoxicity against tumoral cell lines, the in vivo toxicity, and antitumoral activity in B16F10 melanoma-bearing mice .

properties

IUPAC Name

4-[(1E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3/b6-4+,7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUITXMZDWYBZLK-YDFGWWAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C/C=C/C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Pekamwar - srtmun.ac.in
Design, Synthesis and Pharmacological Evaluation of Novel Structural Hybrids (Mannich Bases) as Antitubercular / Antibacterial A Page 1 UNIVERSITY GRANT COMMISSION MAJOR …
Number of citations: 2 www.srtmun.ac.in

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